molecular formula C6H9NO4 B13816814 Methyl 3-hydroxy-5-oxo-L-prolinate CAS No. 4173-08-4

Methyl 3-hydroxy-5-oxo-L-prolinate

Cat. No.: B13816814
CAS No.: 4173-08-4
M. Wt: 159.14 g/mol
InChI Key: BXJPHOKTSOKHNK-PVPKANODSA-N
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Description

Methyl 3-hydroxy-5-oxo-L-prolinate is a chemical compound with the molecular formula C₆H₉NO₄ It is a derivative of L-proline, an amino acid, and features a hydroxyl group and a keto group on the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-5-oxo-L-prolinate can be synthesized through several methods. One common approach involves the esterification of 5-oxo-L-proline with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-oxo-L-prolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-hydroxy-5-oxo-L-prolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-5-oxo-L-prolinate involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in proline metabolism, influencing pathways related to amino acid synthesis and degradation. The hydroxyl and keto groups on the proline ring allow it to participate in hydrogen bonding and other interactions with proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydroxy-5-oxo-L-prolinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

4173-08-4

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

methyl (2S)-3-hydroxy-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C6H9NO4/c1-11-6(10)5-3(8)2-4(9)7-5/h3,5,8H,2H2,1H3,(H,7,9)/t3?,5-/m0/s1

InChI Key

BXJPHOKTSOKHNK-PVPKANODSA-N

Isomeric SMILES

COC(=O)[C@@H]1C(CC(=O)N1)O

Canonical SMILES

COC(=O)C1C(CC(=O)N1)O

Origin of Product

United States

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